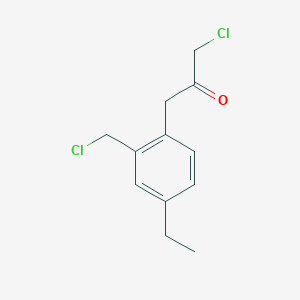

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, along with a chlorine atom and a ketone group on a propan-2-one backbone

Preparation Methods

The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of 4-ethylbenzyl alcohol to form 4-ethylbenzyl chloride. This intermediate is then reacted with chloroacetone under specific conditions to yield the final product. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various addition and reduction reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:

1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an ethyl group, which can significantly alter its reactivity and applications.

1-Chloro-3-phenylpropan-2-one: Lacks the chloromethyl and ethyl groups, making it less reactive in certain substitution reactions.

1-Chloro-3-(2-(chloromethyl)-4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

Chemical Structure and Properties

The compound's structure includes:

- Chlorine atoms : Enhance lipophilicity, potentially improving bioavailability.

- Ethyl group : May influence the compound's interaction with biological targets.

- Chloromethyl group : Contributes to reactivity, possibly affecting enzyme inhibition or receptor binding.

Biological Activity Overview

While direct studies on the biological activity of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one are scarce, related compounds often exhibit significant pharmacological properties. Compounds with similar structures have been shown to interact with various biological systems, including enzyme inhibition and antimicrobial activity.

Table 1: Comparison of Similar Compounds and Their Activities

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one | Contains fluorine instead of ethyl | Exhibits antibacterial properties |

| 1-Chloro-3-(2-(chloromethyl)-4-methylphenyl)propan-2-one | Methyl substitution | Potential anti-inflammatory effects |

| 1-Chloro-3-(2-(chloromethyl)-4-nitrophenyl)propan-2-one | Nitro group addition | Known for cytotoxic activity |

Study on Enzyme Inhibition

A study focusing on urease inhibitors highlighted that compounds with similar halogenated structures exhibited potent inhibitory activity against jack bean urease (JBU). For instance, derivatives with chloromethyl groups showed IC₅₀ values ranging from 0.0019 to 0.0532 μM, significantly better than standard thiourea (IC₅₀ = 4.7455 μM) . This suggests that this compound may also possess similar enzyme inhibitory properties.

Pharmacokinetic Studies

Pharmacokinetic assessments of structurally related compounds have indicated favorable absorption and distribution characteristics. For example, modifications in the chemical structure led to improved plasma drug levels and longer half-lives in animal models, suggesting potential for therapeutic applications .

Mechanistic Insights

The presence of halogen atoms in the structure typically enhances the compound's interaction with biological targets through:

- Increased lipophilicity : Facilitates membrane permeability.

- Electrophilic nature : Allows for interactions with nucleophilic sites in enzymes or receptors.

Properties

Molecular Formula |

C12H14Cl2O |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

1-chloro-3-[2-(chloromethyl)-4-ethylphenyl]propan-2-one |

InChI |

InChI=1S/C12H14Cl2O/c1-2-9-3-4-10(6-12(15)8-14)11(5-9)7-13/h3-5H,2,6-8H2,1H3 |

InChI Key |

MEHGAVODMUTNMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC(=O)CCl)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.